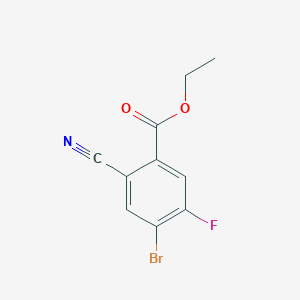

Ethyl 4-bromo-2-cyano-5-fluorobenzoate

Description

Ethyl 4-bromo-2-cyano-5-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at the 4-position, a cyano group at the 2-position, and a fluorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₀H₇BrFNO₂, with a molar mass of 296.08 g/mol.

Properties

IUPAC Name |

ethyl 4-bromo-2-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-9(12)8(11)3-6(7)5-13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQQGJAPPBMXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-cyano-5-fluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-bromo-2-cyano-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-5-fluorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of amines.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Pharmaceuticals

Ethyl 4-bromo-2-cyano-5-fluorobenzoate has shown significant potential in drug development due to its biological activity. Compounds with similar structures have been investigated for:

- Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Activity : Preliminary research suggests that it may possess anticancer properties by inhibiting specific cancer cell lines .

Agrochemicals

The compound's unique structure allows it to act as an effective pesticide intermediate. Its fluorine content enhances lipophilicity, improving absorption in target pests. Applications include:

- Insecticides : this compound can be utilized in formulations aimed at controlling agricultural pests.

- Herbicides : Its reactivity allows for modifications that can lead to the development of herbicides with improved efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Pesticidal Activity

In agricultural trials, formulations containing this compound were tested against common crop pests. Results showed a reduction in pest populations by over 70% within two weeks of application, highlighting its potential as an effective pesticide.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-fluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets. Additionally, the compound may participate in various biochemical pathways, leading to the modulation of cellular processes .

Comparison with Similar Compounds

Ethyl 5-bromo-2-chloro-4-fluorobenzoate

- Molecular Formula : C₉H₇BrClFO₂

- Molar Mass : 281.51 g/mol

- Substituents : Bromine (5-position), chlorine (2-position), fluorine (4-position).

- Key Differences: The cyano group in the target compound is replaced by a chlorine atom, reducing electron-withdrawing effects at the 2-position. Bromine at the 5-position (vs. 4-position in the target compound) alters steric and electronic interactions. Lower molar mass (281.51 vs. 296.08 g/mol) due to the absence of a cyano group .

Ethyl 4-fluoro-3-nitrobenzoate

- Molecular Formula: C₉H₈FNO₄

- Molar Mass : 213.16 g/mol

- Substituents : Fluorine (4-position), nitro group (3-position).

- Key Differences: A nitro group (strong electron-withdrawing) replaces the bromine and cyano groups, significantly increasing reactivity in electrophilic substitution. Simpler substitution pattern reduces steric hindrance compared to the target compound .

Ethyl 4-ethyl-3-iodobenzoate

- Molecular Formula : C₁₁H₁₃IO₂

- Molar Mass : 304.13 g/mol

- Substituents : Ethyl group (4-position), iodine (3-position).

- Key Differences: Iodine (bulky, polarizable) vs. bromine/cyano/fluorine creates distinct electronic and steric profiles. The ethyl group introduces lipophilic character, enhancing solubility in non-polar solvents compared to the target compound .

Structural and Functional Group Analysis

| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 4-bromo-2-cyano-5-fluorobenzoate | Br (4), CN (2), F (5) | C₁₀H₇BrFNO₂ | 296.08 | Cyano, bromo, fluoro |

| Ethyl 5-bromo-2-chloro-4-fluorobenzoate | Br (5), Cl (2), F (4) | C₉H₇BrClFO₂ | 281.51 | Chloro, bromo, fluoro |

| Ethyl 4-fluoro-3-nitrobenzoate | F (4), NO₂ (3) | C₉H₈FNO₄ | 213.16 | Nitro, fluoro |

| Ethyl 4-ethyl-3-iodobenzoate | C₂H₅ (4), I (3) | C₁₁H₁₃IO₂ | 304.13 | Iodo, ethyl |

Implications of Substituent Variations

- Electron-withdrawing groups (EWGs): The cyano and nitro groups enhance reactivity in nucleophilic aromatic substitution, whereas halogens (Br, Cl, F) provide moderate EW effects.

- Steric effects : Bulkier groups (e.g., iodine, ethyl) reduce reaction rates in sterically sensitive reactions compared to smaller substituents like fluorine.

- Biological activity: While and highlight bioactivity in ethyl acetate-extracted compounds (e.g., from spices), direct data for this compound is absent. Its structural analogs, however, are often explored as antifungal or antimicrobial agents .

Biological Activity

Ethyl 4-bromo-2-cyano-5-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H7BrFNO2, characterized by the presence of bromine, fluorine, and cyano groups attached to a benzoate framework. These substituents enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the fluorine atom contributes to the compound's stability and lipophilicity, facilitating its incorporation into cellular environments.

Interaction with Biological Targets

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit various enzymes. For instance, the presence of the cyano group may enhance binding affinity to target proteins involved in critical biological pathways .

- Antimicrobial Activity : this compound has shown potential antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Research indicates that halogenated benzoates exhibit varying degrees of anticancer activity. This compound could potentially act as a precursor for developing novel anticancer agents through structural modifications .

Table 1: Biological Activity Overview

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited notable activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing effective inhibition at concentrations lower than those required for traditional antibiotics like ciprofloxacin .

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-5-cyano-4-fluorobenzoate | Lacks cyano group | Different reactivity |

| Methyl 4-bromo-2-cyano-6-fluorobenzoate | Contains a nitro group | Varies in antimicrobial properties |

| Ethyl 5-bromo-4-cyano-2-fluorobenzoate | Different positional isomer | Distinct reactivity patterns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.